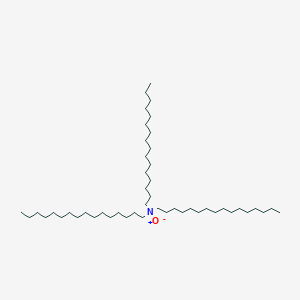
Dibenzyl 3-oxobutan-2-yl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzyl 3-oxobutan-2-yl phosphate is an organic compound with the molecular formula C18H21O5P It is a phosphate ester that features a 3-oxobutan-2-yl group bonded to a dibenzyl phosphate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl 3-oxobutan-2-yl phosphate typically involves the reaction of dibenzyl phosphate with a suitable 3-oxobutan-2-yl precursor under controlled conditions. One common method involves the use of dibenzyl phosphate and 3-oxobutan-2-one in the presence of a catalyst such as 1,3-dicyclohexylcarbodiimide (DCC) in an organic solvent like isopropyl acetate . The reaction is carried out under an inert atmosphere, such as argon, and at low temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzyl 3-oxobutan-2-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dibenzyl 3-hydroxybutan-2-yl phosphate.
Substitution: Nucleophilic substitution reactions can replace the dibenzyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state phosphates.
Reduction: Dibenzyl 3-hydroxybutan-2-yl phosphate.
Substitution: Various substituted phosphates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dibenzyl 3-oxobutan-2-yl phosphate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving phosphate metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dibenzyl 3-oxobutan-2-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, while the oxobutan-2-yl group can undergo various chemical transformations. These interactions can modulate biological pathways and processes, making the compound useful in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzyl phosphate: Lacks the 3-oxobutan-2-yl group, making it less versatile in certain reactions.
3-oxobutan-2-yl phosphate: Lacks the dibenzyl groups, which can affect its reactivity and applications.
Uniqueness
Dibenzyl 3-oxobutan-2-yl phosphate is unique due to the presence of both the dibenzyl and 3-oxobutan-2-yl groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
131444-73-0 |
|---|---|
Molekularformel |
C18H21O5P |
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
dibenzyl 3-oxobutan-2-yl phosphate |
InChI |
InChI=1S/C18H21O5P/c1-15(19)16(2)23-24(20,21-13-17-9-5-3-6-10-17)22-14-18-11-7-4-8-12-18/h3-12,16H,13-14H2,1-2H3 |
InChI-Schlüssel |
YMNGNTMAOPQPRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C)OP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Ethyl-1-oxa-4,6,9-trithiaspiro[4.4]nonane](/img/structure/B14267859.png)


![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]dithiophene](/img/structure/B14267876.png)
![Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]-](/img/structure/B14267877.png)
![2-[(3-Chloropropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14267880.png)
![[(1-Iodohex-1-en-1-yl)selanyl]benzene](/img/structure/B14267883.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(4-aminophenyl)thio]ethyl]-](/img/structure/B14267885.png)




